molecular formula C13H16BrClN2O2 B5700904 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine

1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine

Cat. No.: B5700904
M. Wt: 347.63 g/mol
InChI Key: IKKMZZMAJACVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine, also known as BCPM, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPM is a synthetic molecule that was first synthesized in the late 1980s and has since been used in a variety of research studies due to its unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine involves its selective binding to certain types of GPCRs. When this compound binds to a GPCR, it can activate or inhibit the signaling pathway associated with that receptor. This allows researchers to study the function of specific GPCRs and their associated signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely dependent on the specific GPCR it binds to and the associated signaling pathway. However, some studies have shown that this compound can affect the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine in lab experiments is its selectivity for certain types of GPCRs. This allows researchers to study the function of specific receptors and their associated signaling pathways. However, one limitation of using this compound is that it may not accurately reflect the physiological effects of natural ligands that bind to the same receptors.

Future Directions

There are many potential future directions for research involving 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine. One area of interest is in the development of new drugs that target specific GPCRs. This compound can be used as a starting point for the development of new compounds that selectively bind to certain types of GPCRs. Additionally, this compound may have applications in the study of other membrane proteins, such as ion channels and transporters. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of pharmacology.

Synthesis Methods

The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine involves the reaction between 4-bromo-2-chlorophenol and piperazine in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to form this compound. This synthesis method has been well-established and is widely used in the production of this compound for research purposes.

Scientific Research Applications

1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine has been used in a variety of scientific research studies due to its unique properties. One of the most common applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes, including sensory perception, hormone regulation, and neurotransmission. This compound has been shown to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKMZZMAJACVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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